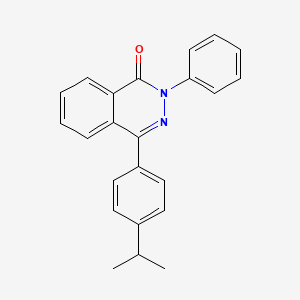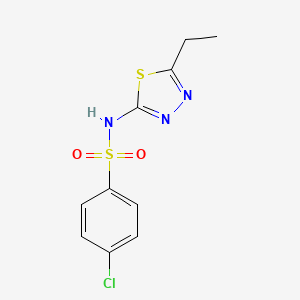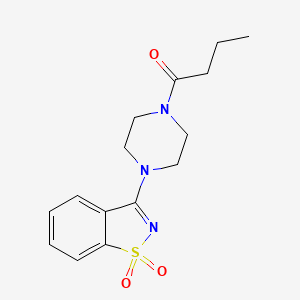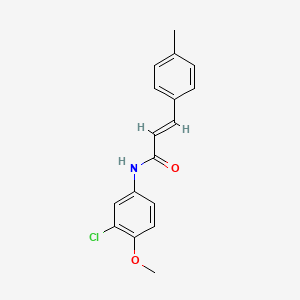![molecular formula C17H25N3O B5683263 4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol](/img/structure/B5683263.png)
4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IMBT, and it has been synthesized using different methods. In
Mechanism of Action
The mechanism of action of IMBT is not fully understood. However, studies have shown that IMBT acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammation, and its inhibition by IMBT leads to a reduction in inflammation.
Biochemical and Physiological Effects
IMBT has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). IMBT has also been found to reduce the production of reactive oxygen species (ROS) and to increase the levels of antioxidants in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using IMBT in lab experiments is its specificity. IMBT has been found to selectively inhibit PDE4, which makes it an ideal tool for studying the role of PDE4 in various physiological processes. However, one of the limitations of using IMBT in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on IMBT. One area of research is the development of more efficient synthesis methods for IMBT. Another area of research is the investigation of the potential applications of IMBT in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of IMBT and its effects on various physiological processes.
Conclusion
In conclusion, IMBT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Additionally, several future directions for research on IMBT have been identified.
Synthesis Methods
IMBT can be synthesized using different methods. One of the most common methods is the reaction between 1-isopropyl-3-methyl-1H-1,2,4-triazole-5-carbaldehyde and 3-bromoacetophenone in the presence of a base, followed by reduction with sodium borohydride. The product is then subjected to a Grignard reaction with 2-methyl-2-butanol to produce IMBT.
Scientific Research Applications
IMBT has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that IMBT has anticancer properties, and it can inhibit the growth of cancer cells. IMBT has also been found to be effective in treating inflammation and autoimmune diseases.
properties
IUPAC Name |
2-methyl-4-[3-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12(2)20-16(18-13(3)19-20)15-8-6-7-14(11-15)9-10-17(4,5)21/h6-8,11-12,21H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFMMKHCLVZABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC(=C2)CCC(C)(C)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683216.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)

![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)
![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)



![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)